Cas no 851808-10-1 (2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole)

2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone
- Methanone, [2-[[(3-chlorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl](2-ethoxyphenyl)-
- AKOS024589454
- [2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone
- 851808-10-1
- F0630-1766
- 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole
- 2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole
-
- Inchi: 1S/C19H19ClN2O2S/c1-2-24-17-9-4-3-8-16(17)18(23)22-11-10-21-19(22)25-13-14-6-5-7-15(20)12-14/h3-9,12H,2,10-11,13H2,1H3
- InChI Key: ZHWHAMJJOFGBPZ-UHFFFAOYSA-N
- SMILES: C(N1C(SCC2=CC=CC(Cl)=C2)=NCC1)(C1=CC=CC=C1OCC)=O
Computed Properties
- Exact Mass: 374.0855767g/mol
- Monoisotopic Mass: 374.0855767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 527.0±60.0 °C(Predicted)
- pka: 1.67±0.60(Predicted)
2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1766-2μmol |
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851808-10-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1766-5mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851808-10-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1766-5μmol |
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851808-10-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1766-20μmol |
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851808-10-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1766-4mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851808-10-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1766-10mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851808-10-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1766-10μmol |
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851808-10-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1766-2mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851808-10-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-1766-3mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851808-10-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1766-75mg |
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole |
851808-10-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole Related Literature
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Dan Sun,Xinyuan Wan,Wenzong Liu,Xue Xia,Fangliang Huang,Aijie Wang,Jessica A. Smith,Yan Dang,Dawn E. Holmes RSC Adv., 2019,9, 25890-25899
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on 2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole
Professional Introduction to Compound with CAS No. 851808-10-1 and Product Name: 2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole
The compound with the CAS number 851808-10-1 and the product name 2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a 3-chlorophenylmethylsulfanyl moiety and a 2-ethoxybenzoyl substituent, which contribute to its unique chemical properties and biological interactions.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry. Imidazole scaffolds are known for their ability to interact with various biological targets, making them valuable candidates for drug development. The specific modification of the imidazole ring in 2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole introduces additional layers of complexity and functionality, which may enhance its pharmacological profile. The presence of the 3-chlorophenylmethylsulfanyl group, in particular, has been associated with enhanced binding affinity to certain protein targets, a property that is often exploited in the design of novel therapeutic agents.
In the context of contemporary pharmaceutical research, the synthesis and characterization of this compound have opened up new avenues for exploration. The 2-ethoxybenzoyl moiety adds another dimension to its potential applications, as benzoyl derivatives are frequently employed in the development of bioactive molecules. The combination of these structural elements suggests that this compound may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These possibilities have prompted further investigation into its mechanism of action and potential therapeutic utility.
Advanced computational methods have been instrumental in understanding the molecular interactions of 2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole. Molecular docking studies have revealed that this compound can bind effectively to several key enzymes and receptors implicated in various diseases. For instance, preliminary findings suggest that it may interact with enzymes involved in metabolic pathways, potentially offering benefits in the treatment of metabolic disorders. Additionally, its ability to modulate receptor activity has raised interest in its potential as an adjunct therapy for neurological conditions.
The synthesis of this compound represents a testament to the progress in synthetic organic chemistry. The multi-step process involves careful manipulation of functional groups while maintaining high yields and purity. This level of synthetic precision is crucial for ensuring that the final product retains its intended biological activity. Recent advancements in catalytic methods have further refined the synthesis pathway, making it more efficient and environmentally friendly. These improvements align with the broader trend in pharmaceutical research towards sustainable practices.
Preclinical studies have begun to explore the pharmacological profile of 2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole. Initial results indicate that it exhibits promising activity against certain cancer cell lines, suggesting its potential as a lead compound for further development. Moreover, its interaction with cellular pathways relevant to inflammation has sparked interest in its possible application as an anti-inflammatory agent. These findings underscore the importance of continued research into this molecule and its derivatives.
The development of novel pharmaceutical agents relies heavily on a deep understanding of their chemical properties and biological interactions. The case of 851808-10-1 exemplifies how structural modifications can significantly influence a molecule's behavior. The strategic placement of functional groups such as the 3-chlorophenylmethylsulfanyl and 2-ethoxybenzoyl moieties enhances its potential therapeutic applications while maintaining synthetic feasibility. This balance is critical for advancing compounds from laboratory research to clinical use.
As research progresses, it is anticipated that additional derivatives of this class will be explored. The flexibility inherent in imidazole chemistry allows for numerous structural variations, each with unique properties and potential benefits. By leveraging modern synthetic techniques and computational tools, scientists can rapidly identify promising candidates for further investigation. This iterative process is essential for uncovering new therapeutic opportunities.
The impact of compounds like 851808-10-1 extends beyond academic research; they hold significant promise for improving human health through innovative drug development. The integration of cutting-edge chemical methodologies with rigorous biological evaluation ensures that such molecules are thoroughly investigated before moving into clinical trials. This meticulous approach enhances the likelihood of success in translating laboratory discoveries into viable treatments.
In conclusion,2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of functional groups positions it as a valuable tool for exploring new therapeutic strategies across multiple disease areas. As research continues to uncover its full potential,851808-10-1 is poised to make meaningful contributions to both scientific understanding and clinical practice.
851808-10-1 (2-{(3-chlorophenyl)methylsulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole) Related Products
- 1431963-24-4(1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethanamine dihydrochloride)
- 128564-57-8(1H-Pyrazole-4-carbonyl chloride, 5-chloro-1-methyl-3-(trifluoromethyl)-)
- 1707373-05-4(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid)
- 239088-81-4((E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate)
- 2248274-36-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylate)
- 1021014-97-0(methyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate)
- 2384384-66-9(4-(difluoromethoxy)methylbenzoic acid)
- 50825-19-9(4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine)
- 1289208-89-4(6-Iodo-2-(trifluoromethyl)nicotinaldehyde)
- 1315350-19-6(N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)




